2,7-Dimethyl-1,2,3,4-tetrahydroquinoline
Overview
Description
2,7-Dimethyl-1,2,3,4-tetrahydroquinoline is a heterocyclic organic compound that belongs to the class of tetrahydroquinolines These compounds are characterized by a quinoline core structure that is partially saturated, resulting in a tetrahydroquinoline framework The presence of two methyl groups at the 2 and 7 positions of the quinoline ring distinguishes this compound from other tetrahydroquinolines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Dimethyl-1,2,3,4-tetrahydroquinoline can be achieved through several synthetic routes. One common method involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2) . Another approach is the reduction of 2,7-dimethylquinoline using hydrogenation catalysts such as palladium on carbon (Pd/C) under mild conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale hydrogenation processes. The use of continuous flow reactors and high-pressure hydrogenation systems allows for efficient and scalable production of this compound. Catalysts such as platinum or palladium supported on various substrates are commonly employed to achieve high yields and selectivity .
Chemical Reactions Analysis
Types of Reactions
2,7-Dimethyl-1,2,3,4-tetrahydroquinoline undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) with tungstate ions.
Reduction: Palladium on carbon (Pd/C) or platinum catalysts under hydrogenation conditions.
Substitution: Electrophilic reagents such as halogens or nitro compounds under acidic or basic conditions.
Major Products Formed
Oxidation: Quinoline derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Functionalized tetrahydroquinoline derivatives.
Scientific Research Applications
2,7-Dimethyl-1,2,3,4-tetrahydroquinoline has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2,7-Dimethyl-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets and pathways. For example, it can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity . Additionally, it may interact with receptor proteins, modulating their activity and influencing cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: Another tetrahydroquinoline derivative with similar biological activities.
6,7-Dimethyl-1,2,3,4-tetrahydroquinoxaline: A structurally related compound with distinct pharmacological properties.
1,2,3,4-Tetrahydroquinoline: The parent compound of the tetrahydroquinoline family, lacking the methyl substitutions.
Uniqueness
2,7-Dimethyl-1,2,3,4-tetrahydroquinoline is unique due to the specific positioning of the methyl groups at the 2 and 7 positions, which can influence its chemical reactivity and biological activity. This structural modification can enhance its stability, selectivity, and potency in various applications compared to its analogs .
Properties
IUPAC Name |
2,7-dimethyl-1,2,3,4-tetrahydroquinoline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N/c1-8-3-5-10-6-4-9(2)12-11(10)7-8/h3,5,7,9,12H,4,6H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIFZARBGEUHEHW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(N1)C=C(C=C2)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80885877 | |
Record name | Quinoline, 1,2,3,4-tetrahydro-2,7-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80885877 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
42835-92-7 | |
Record name | 1,2,3,4-Tetrahydro-2,7-dimethylquinoline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=42835-92-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Quinoline, 1,2,3,4-tetrahydro-2,7-dimethyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Quinoline, 1,2,3,4-tetrahydro-2,7-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80885877 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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